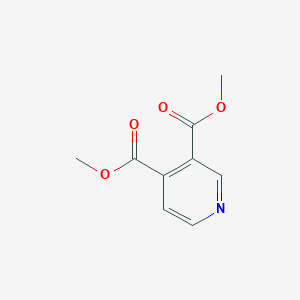

Dimethyl 3,4-pyridinedicarboxylate

Description

Significance of Pyridinedicarboxylate Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is isosteric to benzene (B151609) and is present in a vast number of pharmaceuticals and agrochemicals. nih.gov Pyridine and its derivatives, including pyridinedicarboxylates, are among the most prevalent structural units in pharmaceutical targets and are found in many important compounds such as vitamins. nih.govwikipedia.org The incorporation of carboxylate groups onto the pyridine ring to form pyridinedicarboxylates provides multiple points for chemical modification, making them highly versatile building blocks in organic synthesis. These scaffolds are crucial in the development of new drugs, with a significant number of FDA-approved medications containing a pyridine moiety. nih.govresearchgate.net Their ability to form stable complexes with metal ions also makes them important ligands in coordination chemistry and materials science. rsc.org The diverse reactivity and biological significance of the pyridinedicarboxylate framework have established it as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. ufrj.br

Historical Context of Pyridine and Dihydropyridine (B1217469) Derivatives

The history of pyridine chemistry began in 1846 when it was discovered by Anderson. researchgate.net The structure of pyridine was later elucidated by Wilhelm Korner in 1869 and James Dewar in 1871. nih.gov A significant advancement in the synthesis of related dihydropyridine derivatives was the Hantzsch synthesis, first reported over a century ago, which provided a reliable method for producing 1,4-dihydropyridines. researchgate.net This method's main advantage is the ability to substitute at various positions, leading to a wide array of derivatives. researchgate.net The development of methods for the nucleophilic addition of organometallic reagents to N-acyl pyridinium (B92312) salts in the 1970s further expanded the synthetic chemist's toolbox for creating a variety of dihydropyridines and substituted pyridines. acs.org These historical developments have paved the way for the synthesis and exploration of a multitude of pyridine derivatives, including the diester Dimethyl 3,4-pyridinedicarboxylate.

Scope and Research Focus of this compound Studies

Current research on this compound, also known as cinchomeronic acid dimethyl ester, is multifaceted. nih.gov A primary focus is its utilization as a versatile building block for the synthesis of more complex molecules and functional materials. chemicalbook.comwur.nl Its structural isomers, such as dimethyl 2,6-pyridinedicarboxylate and dimethyl 3,5-pyridinedicarboxylate, are also extensively studied for their roles in creating metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgsigmaaldrich.comchemicalbook.com In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, building upon the known pharmacological importance of the broader pyridine and dihydropyridine classes of compounds. nih.govwisdomlib.org Research also delves into the fundamental chemical reactivity of the molecule, exploring transformations of its ester functional groups and modifications of the pyridine ring itself.

Physicochemical and Spectroscopic Properties of this compound

The fundamental physical and spectroscopic properties of this compound are crucial for its characterization and application in synthesis.

Physicochemical Data Table

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | nih.govnist.gov |

| Molecular Weight | 195.17 g/mol | nih.govnist.gov |

| CAS Number | 1796-83-4 | nih.govnist.gov |

| IUPAC Name | dimethyl pyridine-3,4-dicarboxylate | nih.gov |

| Melting Point | 262 °C (decomposes) (for the parent diacid) | sigmaaldrich.com |

Note: The melting point is for the parent 3,4-Pyridinedicarboxylic acid as a reference.

Spectroscopic Data Table

| Spectroscopy Type | Expected Features/Data |

| ¹H NMR | Signals corresponding to the two distinct methyl ester protons and the three aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the methyl carbons, the ester carbonyl carbons, and the five distinct carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (195.17 m/z). |

This table represents expected data based on the compound's structure and data from similar compounds.

Synthesis and Applications

Synthesis of this compound

The synthesis of this compound typically involves the esterification of its parent acid, 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This reaction is commonly carried out by reacting the diacid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

A general synthetic route is as follows: 3,4-Pyridinedicarboxylic acid + 2 CH₃OH --(H₂SO₄)--> this compound + 2 H₂O

Another approach involves the oxidation of a substituted pyridine precursor followed by esterification. The purification of the final product often involves partitioning between an organic solvent like dichloromethane (B109758) and an aqueous solution, followed by drying of the organic layer. chemicalbook.com

Applications in Chemical Synthesis

This compound and its isomers serve as key starting materials and building blocks in a variety of synthetic applications.

Building Block for Complex Molecules: Its bifunctional nature, with two reactive ester groups, allows it to be a precursor for a wide range of more complex molecules. For instance, its isomer, dimethyl 2,6-pyridinedicarboxylate, is used to synthesize macrocycles and Schiff bases. sigmaaldrich.comchemicalbook.com

Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For example, pyridine-3,5-dicarboxylic acid, a related isomer, is used to create diverse 2D and 3D polymeric structures with various metal ions. rsc.org

Synthesis of Functional Materials: Polyesters with potentially interesting thermal and mechanical properties can be synthesized using pyridinedicarboxylate monomers. Research into isomers like 2,4- and 2,5-pyridinedicarboxylic acid shows their potential in creating sustainable and circular materials. wur.nl

Applications in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, and derivatives of this compound are explored for their pharmacological potential. nih.govnih.govresearchgate.net

Scaffold for Pharmacologically Active Compounds: The dihydropyridine core, which can be synthesized from pyridine precursors, is a well-known pharmacophore, particularly in calcium channel blockers used for hypertension. nih.govwisdomlib.org The pyridine ring itself is present in a wide array of drugs, acting against various diseases. nih.govresearchgate.net

Derivatives in Drug Discovery: Research focuses on synthesizing new analogues based on the pyridinedicarboxylate template to discover new pharmaceutical leads. nih.gov For example, modifications of the pyridine scaffold have led to potent inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer. researchgate.net The strategic placement of functional groups on the pyridine ring is critical for achieving desired biological activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUSBAFIHOGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170838 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-83-4 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethyl 3,4 Pyridinedicarboxylate and Analogues

Direct Esterification Routes to Pyridinedicarboxylates

The most straightforward approach to preparing dimethyl 3,4-pyridinedicarboxylate is through the direct esterification of 3,4-pyridinedicarboxylic acid. This classic transformation, known as Fischer-Speier esterification, involves the reaction of the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

Commonly employed acid catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). The process is typically carried out under reflux conditions to drive the equilibrium towards the formation of the diester by removing the water produced during the reaction. The general reaction is as follows:

3,4-Pyridinedicarboxylic acid + 2 CH₃OH ⇌ this compound + 2 H₂O

While specific yields for the synthesis of this compound are not always reported in detail, the Fischer esterification of pyridinecarboxylic acids is a well-established and efficient method. The reaction conditions can be optimized by controlling the reaction time, temperature, and the concentration of the catalyst to achieve high conversion rates.

| Reactant | Reagent | Catalyst | Conditions | Product |

| 3,4-Pyridinedicarboxylic acid | Methanol | Sulfuric Acid | Reflux | This compound |

| 3,4-Pyridinedicarboxylic acid | Methanol | Hydrogen Chloride | Reflux | This compound |

Pyridine (B92270) Ring Formation Strategies Involving 3,4-Dicarboxylate Functionalization

An alternative to the direct functionalization of a pre-formed pyridine is the construction of the heterocyclic ring with the desired substituents incorporated during the synthesis. This approach offers versatility in accessing a wide range of substituted pyridines.

Cycloaddition Reactions in Pyridine Core Construction

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for the construction of six-membered rings, including the pyridine nucleus.

A notable strategy for synthesizing pyridines involves the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with electron-rich dienophiles. In the context of producing dicarboxylate-substituted pyridines, dimethyl acetylenedicarboxylate (B1228247) can act as the dienophile. However, a more common and versatile approach for introducing the 3,4-dicarboxylate moiety is the Boger pyridine synthesis, which utilizes an enamine as the dienophile reacting with a 1,2,4-triazine. wikipedia.org

Another significant [4+2] cycloaddition approach involves the reaction of oxazoles with dienophiles. researchgate.net Oxazoles can function as azadiene synthons, and their reaction with suitable dienophiles, such as dimethyl acetylenedicarboxylate, can lead to the formation of a pyridine ring following a subsequent elimination of a small molecule. researchgate.net The reaction proceeds through a bicyclic intermediate which then rearranges to the aromatic pyridine. researchgate.net This method provides a route to highly substituted pyridines. researchgate.net

The mechanism of pyridine formation via the Diels-Alder reaction of 1,2,4-triazines with enamines, as in the Boger synthesis, involves an initial [4+2] cycloaddition to form a bicyclic intermediate. wikipedia.org This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield a dihydropyridine (B1217469). Subsequent aromatization, often with the elimination of the amine from the original enamine, leads to the final pyridine product. wikipedia.org

In the case of oxazole (B20620) cycloadditions, the initially formed Diels-Alder adduct undergoes a ring-opening and rearrangement process. The bicyclic intermediate can eliminate a molecule, such as water or an alcohol, to achieve aromatization and form the substituted pyridine ring.

Oxidative Dehydrogenation of Dihydropyridine Precursors

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that produces 1,4-dihydropyridines. wikipedia.org These dihydropyridines can then be oxidized to the corresponding aromatic pyridines. This two-step sequence provides a reliable route to a variety of substituted pyridines, including those with dicarboxylate functionalities.

The synthesis of a dihydropyridine precursor for this compound would involve the condensation of an aldehyde, two equivalents of a β-ketoester (such as methyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

More contemporary and milder methods have been developed to effect this transformation. These include the use of iodine in refluxing methanol or acetonitrile (B52724), which provides high yields of the corresponding pyridine derivatives. youtube.com Heteropolyacids, such as H₆PMo₉V₃O₄₀, have also been shown to be effective and reusable catalysts for the oxidative aromatization of Hantzsch 1,4-dihydropyridines in refluxing acetic acid. nih.govnih.gov Furthermore, activated carbon in the presence of molecular oxygen offers an environmentally benign and efficient method for this oxidation. nih.gov

| Dihydropyridine Precursor | Oxidizing Reagent | Solvent | Conditions | Product |

| Hantzsch 1,4-Dihydropyridine (B1200194) | Nitric Acid (HNO₃) | - | - | Pyridine Derivative |

| Hantzsch 1,4-Dihydropyridine | Chromium Trioxide (CrO₃) | - | - | Pyridine Derivative |

| Hantzsch 1,4-Dihydropyridine | Manganese Dioxide (MnO₂) | - | Microwave | Pyridine Derivative |

| Hantzsch 1,4-Dihydropyridine | Iodine (I₂) | Acetonitrile | Reflux | Pyridine Derivative |

| Hantzsch 1,4-Dihydropyridine | H₆PMo₉V₃O₄₀ | Acetic Acid | Reflux | Pyridine Derivative |

| Hantzsch 1,4-Dihydropyridine | Activated Carbon / O₂ | Acetic Acid or Xylene | 50-120°C | Pyridine Derivative |

Hantzsch-Type Condensations and Their Adaptations for Pyridinedicarboxylates

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. wikipedia.org The fundamental reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine dicarboxylate, also known as a Hantzsch ester, which is subsequently aromatized to the final pyridine derivative. wikipedia.org

The mechanism of the Hantzsch synthesis is complex and can proceed through several proposed pathways. wikipedia.org Key intermediates include a chalcone, formed from the Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine, formed from the condensation of the second equivalent of the β-ketoester with ammonia. organic-chemistry.orgyoutube.com The subsequent Michael addition of the enamine to the chalcone, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. youtube.com

Over the years, numerous modifications have been developed to improve the efficiency and scope of the Hantzsch reaction. These include the use of various catalysts and reaction conditions to enhance yields and shorten reaction times. For instance, modified Hantzsch reactions have been successfully employed to prepare a range of 3,5-pyridinedicarboxylate analogues. nih.gov Research has also focused on greener synthesis approaches, such as using water as a solvent or employing microwave irradiation to accelerate the reaction. wikipedia.org

The final step in the synthesis of pyridinedicarboxylates via the Hantzsch method is the aromatization of the intermediate 1,4-dihydropyridine. This can be achieved using various oxidizing agents, such as ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

Table 1: Examples of Hantzsch-Type Syntheses for Pyridinedicarboxylate Analogues

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Reference |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | wikipedia.org |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | wikipedia.org |

| (m)-Methoxybenzaldehyde | Methyl 3-aminocrotonate | - | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | nih.gov |

| (p)-Methoxybenzaldehyde | Methyl 3-aminocrotonate | - | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | nih.gov |

| 2-Pyridyl-carboxaldehyde | Isopropyl acetoacetate & (2-piperazin-1-yl)ethyl acetoacetate | - | 3-isopropyl 5-[(2-piperazin-1-yl)ethyl] 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylate | nih.gov |

| 3-Pyridyl-carboxaldehyde | Isopropyl acetoacetate & (2-piperazin-1-yl)ethyl acetoacetate | - | 3-isopropyl 5-[(2-piperazin-1-yl)ethyl] 1,4-dihydro-2,6-dimethyl-4-(3-pyridyl)-3,5-pyridinedicarboxylate | nih.gov |

| 4-Pyridyl-carboxaldehyde | Isopropyl acetoacetate & (2-piperazin-1-yl)ethyl acetoacetate | - | 3-isopropyl 5-[(2-piperazin-1-yl)ethyl] 1,4-dihydro-2,6-dimethyl-4-(4-pyridyl)-3,5-pyridinedicarboxylate | nih.gov |

Synthetic Approaches Utilizing Maleic Acid Derivatives

A significant challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring. nih.gov Specifically, the direct C-4 alkylation of pyridine is often difficult to achieve without obtaining mixtures of isomers. nih.gov A novel and practical approach to address this challenge involves the use of a blocking group derived from inexpensive maleic acid. nih.govchemistryviews.org

This strategy enables the regioselective C-4 alkylation of pyridines through a Minisci-type decarboxylative alkylation. nih.gov The method begins with the reaction of pyridine with maleic acid, two readily available commodity chemicals. chemistryviews.org This reaction installs a fumarate (B1241708) blocking group at the nitrogen atom, which is subsequently converted to the corresponding diethyl ester. chemistryviews.org The resulting pyridinium (B92312) species is a stable, crystalline solid that can be easily handled. nih.govchemistryviews.org

This pyridinium salt then serves as the substrate for the Minisci reaction, which is performed under acid-free conditions. chemistryviews.org The reaction with various primary, secondary, and tertiary carboxylic acids, in the presence of silver nitrate (B79036) and ammonium persulfate, leads to the exclusive formation of the C-4 alkylated adduct. nih.gov The blocking group can then be removed to yield the desired 4-alkylated pyridine. This method provides a practical and cost-effective route to these valuable building blocks, avoiding the need for pre-functionalized pyridines or expensive reagents. nih.govchemistryviews.org

Functional Group Interconversions and Derivatization of Pyridinedicarboxylates

Ester Hydrolysis and Transesterification Reactions

The ester groups of this compound and its analogues can undergo hydrolysis and transesterification, providing pathways to other important derivatives.

Partial hydrolysis of a dimethyl dihydropyridinedicarboxylate has been demonstrated as a key step in the synthesis of nicardipine. google.com In a specific example, dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate was partially hydrolyzed with an aqueous solution of an alkali hydroxide (B78521), such as lithium hydroxide or sodium hydroxide, in an inert organic solvent like methanol. google.com This selective hydrolysis yielded the corresponding 3-methoxycarbonyl-1,4-dihydropyridine-5-carboxylic acid in high yield. google.com This process is noteworthy because the partial hydrolysis of an N-unsubstituted dihydropyridine dicarboxylate diester was previously considered unlikely. google.com

Transesterification reactions are also valuable for modifying the ester groups. While specific examples for this compound were not found, the general principles of transesterification are well-established in organic chemistry and would be applicable to this compound.

Substitution and Alkylation Reactions on the Pyridine Nucleus

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, nucleophilic substitution and alkylation reactions are important transformations for modifying the pyridine ring.

Nucleophilic Substitution: Pyridines containing a good leaving group at the 2- or 4-position readily undergo nucleophilic substitution. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org While nucleophilic attack at the 3-position is generally slow, theoretical studies using density functional theory have investigated the mechanisms of nucleophilic substitution of pyridine at unsaturated carbon centers, providing insights into the reactivity. rsc.orgnih.gov

Alkylation: The direct alkylation of the pyridine ring can be challenging. Pyridine itself reacts with alkyl halides at the nitrogen atom to form pyridinium salts. quimicaorganica.org Friedel-Crafts type alkylations on the pyridine ring are generally not feasible unless the ring is activated with electron-donating substituents. youtube.com

However, alternative methods for C-alkylation have been developed. One powerful method is the Minisci reaction, which involves the addition of alkyl radicals to the protonated pyridine ring. nih.gov This reaction often leads to substitution at the C-2 and C-4 positions. As mentioned previously, the use of a maleate-derived blocking group at the nitrogen atom allows for highly regioselective Minisci-type alkylation at the C-4 position. nih.govchemistryviews.org This approach has been successfully applied to a variety of pyridines and carboxylic acid alkyl donors. nih.gov

Recent research has also explored unified methods for both ionic and radical C-4 alkylation and arylation of pyridines by employing an enzyme-mimic pocket-type urea (B33335) activation reagent, further expanding the toolkit for pyridine functionalization. rsc.org

Reactivity and Mechanistic Investigations of Dimethyl 3,4 Pyridinedicarboxylate

Reactions Involving Carboxylate Ester Moieties

The dimethyl 3,4-pyridinedicarboxylate molecule possesses two carboxylate ester groups at the C3 and C4 positions, which are key sites for a variety of chemical transformations. These ester moieties can undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution.

One of the fundamental reactions involving the carboxylate ester groups is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding 3,4-pyridinedicarboxylic acid, also known as cinchomeronic acid. tcichemicals.com Conversely, the ester groups can be formed through Fischer esterification of the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst. This reversible reaction's outcome can be controlled by the reaction conditions. libretexts.org

The carboxylate groups can also be converted into other functional groups. For instance, treatment with a strong reducing agent can reduce the esters to the corresponding diol. Furthermore, the ester groups can be transformed into amides by reaction with amines. These transformations allow for the synthesis of a diverse range of substituted pyridine (B92270) derivatives.

In the context of multicomponent reactions, the ester groups, in conjunction with other reactants, can direct the formation of complex heterocyclic structures. For example, in reactions involving aromatic aldehydes, malononitrile, and arylamines, the acetylenedicarboxylate (B1228247) component plays a crucial role in the formation of polysubstituted dihydropyridines. researchgate.net

Redox Chemistry of Pyridinedicarboxylate Systems

The redox chemistry of pyridinedicarboxylate systems, particularly their di- and tetra-hydro derivatives, is a significant area of study. These compounds can act as hydride donors or acceptors, playing a role in various reduction and oxidation reactions.

A prominent example is the Hantzsch ester, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which serves as a well-known hydrogen source in organic synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is utilized in organocatalytic reductive aminations and conjugate reductions. chemicalbook.comsigmaaldrich.com The mechanism of its electrochemical oxidation has been studied, highlighting its capacity to transfer a hydride ion. chemicalbook.comsigmaaldrich.com

The pyridinedicarboxylate core can be part of larger molecular structures that exhibit interesting redox properties. For instance, organotin(IV) complexes incorporating pyridinedicarboxylate ligands have been synthesized and their optoelectronic properties investigated. dntb.gov.ua The electronic nature of substituents on the pyridine ring, whether electron-donating or electron-withdrawing, can influence the electronic properties and bandgap energies of these materials. dntb.gov.ua

Regioselective Transformations of Pyridyne Intermediates

The generation of 3,4-pyridyne intermediates from precursors like this compound derivatives opens up a pathway for the synthesis of highly substituted pyridines. The regioselectivity of nucleophilic attack on these transient intermediates is a key challenge and an area of active research.

Without any directing groups, the nucleophilic addition to an unsubstituted 3,4-pyridyne often results in a mixture of products with poor regioselectivity. nih.gov However, the introduction of substituents on the pyridine ring can significantly influence the outcome of these reactions. This control is often explained by the aryne distortion model, which posits that substituents can perturb the geometry of the aryne triple bond, leading to a preferred site of attack. nih.govproquest.com

For example, a bromo substituent at the C5 position of a 3,4-pyridyne intermediate has been shown to favor nucleophilic addition at the C3 position. nih.gov Conversely, other substituents can direct the addition to the C4 position. This regiocontrol allows for the synthesis of specific isomers of disubstituted and trisubstituted pyridines that would be difficult to obtain otherwise. nih.govnih.gov

Recent advancements have demonstrated the regioselective 3,4-difunctionalization of 3-chloropyridines via 2-alkoxy or 2-alkylthio 3,4-pyridyne intermediates. nih.gov In these systems, the addition of Grignard reagents occurs regioselectively at the C4 position, and the resulting 3-pyridylmagnesium species can be subsequently quenched with various electrophiles to afford polysubstituted pyridines. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Dimethyl 3,4-pyridinedicarboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its distinct atomic structure.

The ¹H NMR spectrum of this compound provides specific information about the protons within the molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the pyridine (B92270) ring. The proton at the 5-position (H-5) typically appears as a doublet, resulting from its coupling to the proton at the 6-position (H-6). The H-6 proton, in turn, manifests as a doublet of doublets due to its coupling with both H-5 and the proton at the 2-position (H-2). The H-2 proton signal is observed as a singlet.

The two methyl ester groups (-OCH₃) are chemically distinct and therefore appear as two separate singlets in the spectrum. The exact chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-2 | 9.15 | s |

| H-6 | 8.85 | d |

| H-5 | 7.85 | d |

| -OCH₃ (C4-ester) | 4.00 | s |

| -OCH₃ (C3-ester) | 3.95 | s |

Note: Data is representative and may vary based on experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of each of the two methyl ester groups. The chemical shifts of the carbonyl carbons in the ester groups are typically found in the downfield region of the spectrum. The carbons of the pyridine ring appear in the aromatic region, while the methyl carbons are observed in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=O (C4-ester) | 167.0 |

| C=O (C3-ester) | 165.5 |

| C-6 | 156.0 |

| C-2 | 151.0 |

| C-4 | 138.0 |

| C-3 | 129.0 |

| C-5 | 125.0 |

| -OCH₃ (C4-ester) | 53.5 |

| -OCH₃ (C3-ester) | 53.0 |

Note: Data is representative and may vary based on experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups. These typically appear in the region of 1720-1740 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are observed between 1100 and 1300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~1730 | C=O Stretch (Ester) |

| ~1580 | C=C/C=N Stretch (Pyridine Ring) |

| ~1450 | C-H Bend (Methyl) |

| ~1280, ~1120 | C-O Stretch (Ester) |

Note: Data is representative and based on typical values for this class of compound.

FT-Raman spectroscopy provides complementary information to FT-IR. In the case of this compound, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum. The C=O stretching vibrations are also observable, though typically weaker than in the FT-IR spectrum. The FT-Raman spectrum is particularly useful for observing vibrations that are weak or absent in the infrared spectrum, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₄), the molecular weight is 195.17 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 195.

The fragmentation pattern provides further structural evidence. A common fragmentation pathway involves the loss of a methoxy (B1213986) group (-OCH₃) to give a fragment ion at m/z 164. Subsequent loss of a carbonyl group (CO) can lead to a fragment at m/z 136. Another significant fragmentation is the loss of a carbomethoxy group (-COOCH₃), resulting in a peak at m/z 136. The peak at m/z 78 corresponds to the pyridyl cation fragment. nist.gov

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 195 | [M]⁺ |

| 164 | [M - OCH₃]⁺ |

| 136 | [M - COOCH₃]⁺ or [M - OCH₃ - CO]⁺ |

| 78 | [C₅H₄N]⁺ |

Source: Data compiled from NIST and PubChem databases. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For pyridine dicarboxylate derivatives, the absorption of UV light typically promotes electrons from lower-energy molecular orbitals to higher-energy ones.

Detailed Research Findings: While specific UV-Vis absorption spectra for this compound are not extensively detailed in readily available literature, studies on related pyridinedicarboxylate complexes provide significant insights. Research on terbium(III) complexes with pyridinedicarboxylate ligands shows that these compounds display broad and intense absorption bands in the 220 to 300 nm region of the UV spectrum. nih.gov These absorptions are attributed to π → π* electronic transitions within the pyridine dicarboxylate ligand. nih.gov The excitation spectra of these complexes feature distinct peaks around 225 nm and 270 nm, which are assigned to these π → π* transitions. nih.gov This suggests that this compound itself would exhibit characteristic UV absorption in this range, originating from the delocalized π-electron system of the pyridine ring and the carbonyl groups of the ester functions. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for related compounds like 3,4-Dimethylpyridine, but specific data for the title compound is not directly presented. nist.gov

| Compound Type | Typical Absorption Range (nm) | Assigned Electronic Transition |

| Pyridinedicarboxylate Ligands | 220 - 300 | π → π* |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and crystal packing.

Detailed Research Findings: A specific crystal structure for this compound has not been identified in the surveyed public databases. However, the methodology for such a determination is well-established through studies of co-crystals and related derivatives. For instance, the crystal structures of co-crystals involving pyridine derivatives and dicarboxylic acids have been determined using single-crystal X-ray diffraction. nih.gov The process typically involves:

Crystal Growth: Growing single crystals of suitable quality, often from a solvent solution by slow evaporation. nih.gov

Data Collection: Mounting a crystal on a diffractometer (e.g., a Bruker APEX-II CCD diffractometer) and irradiating it with monochromatic X-rays (commonly Cu/Kα or Mo/Kα radiation). nih.gov

Structure Solution and Refinement: Solving the crystal structure using direct methods and refining it with full-matrix least-squares techniques, often employing software packages like SHELXL. nih.gov

This analysis reveals the crystal system (e.g., monoclinic, triclinic), space group, and the precise coordinates of each atom in the asymmetric unit, as well as intermolecular forces like hydrogen bonds and π-stacking interactions that dictate the crystal packing. nih.govnist.gov

| Technique | Information Obtained | Common Instrumentation/Software |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, crystal packing, intermolecular interactions. | CCD Diffractometer, SHELXL, WinGX |

Chromatographic Techniques for Separation and Purity

Chromatography is an essential tool for the separation, identification, and purity assessment of chemical compounds. Both gas and liquid chromatography are applicable to this compound.

Detailed Research Findings: Gas Chromatography (GC): The NIST Chemistry WebBook provides gas chromatography data for this compound. It has a Kovats Retention Index (RI) of 1502 when analyzed on a non-polar column with a temperature ramp. nist.gov This index is a standardized measure of a compound's retention time, allowing for identification by comparison to reference values. GC coupled with mass spectrometry (GC-MS) is also a powerful tool for its identification, with spectral data available in the NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for this compound is not detailed, methods for closely related compounds are instructive. A method for separating various pyridine carboxylic acids uses a Primesep 100 mixed-mode column. sielc.com The mobile phase consists of water, acetonitrile (B52724) (MeCN), and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com Another relevant method for a related compound, 3,4-diaminopyridine, employs a C18 bonded phase column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate, with the pH adjusted to 1.9. researchgate.net These examples demonstrate that reverse-phase or mixed-mode HPLC with an acidic mobile phase and UV detection is a suitable approach for the analysis and purity control of this compound.

| Chromatographic Method | Stationary Phase Example | Mobile Phase / Conditions | Detection |

| Gas Chromatography (GC) | Non-polar column | Temperature ramp | Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 bonded phase or Mixed-mode cation-exchange | Acetonitrile/Aqueous acid buffer gradient | UV (e.g., 250 nm) |

Electrochemical Characterization Methods

Electrochemical methods, particularly voltammetry, are used to investigate the redox properties of molecules, providing information on their electron transfer capabilities and potential for use in electrochemical applications.

Detailed Research Findings: The electrochemical behavior of pyridine dicarboxylic acid esters has been explored, often in the context of their metal complexes or as electroactive molecules. Cyclic voltammetry (CV) is the most common technique used for these studies. For example, the electrochemical properties of copper(II) complexes with pyridine-2,6-dicarboxylic acid esters have been investigated by CV in an acetonitrile solution containing tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu4NPF6) as the supporting electrolyte. mdpi.com These studies help to understand the redox processes, such as the Cu(II)/Cu(I) couple, and their reversibility. mdpi.com

Furthermore, research on related dihydropyridine (B1217469) compounds, such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (a Hantzsch ester), has involved studying their electrochemical oxidation mechanisms at a glassy carbon electrode. sigmaaldrich.comsigmaaldrich.com Such experiments can determine oxidation potentials and shed light on the stability of the resulting radical cations. The use of pyridine dicarboxylic acid esters as components in potentiometric sensors has also been reported, highlighting their utility in electrochemical sensing applications. rjraap.com These findings suggest that this compound would also be electrochemically active, likely undergoing oxidation at the pyridine ring at a sufficiently positive potential.

| Electrochemical Technique | Typical Electrode | Typical Solvent/Electrolyte | Information Gained |

| Cyclic Voltammetry (CV) | Glassy Carbon | Acetonitrile / nBu4NPF6 | Redox potentials, electron transfer kinetics, reversibility of redox processes |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a lens into the intrinsic properties of Dimethyl 3,4-pyridinedicarboxylate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to study various pyridine (B92270) derivatives, providing detailed information about their molecular geometry and other properties. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related pyridine dicarboxylic acids offers valuable insights.

For instance, a theoretical study on pyridine dicarboxylic acid isomers using DFT at the B3LYP/6-311G(d,p) level of theory has provided optimized geometries and quantum chemical parameters. electrochemsci.org This study revealed that these molecules are nearly planar, a characteristic that can be extrapolated to this compound. electrochemsci.org The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability and reactivity.

In a study of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which are structurally similar, DFT calculations at the B3LYP/6-31G(d) level were used to optimize molecular geometries. nih.gov The calculated geometric parameters showed good agreement with experimental X-ray diffraction data, validating the accuracy of the computational approach. nih.gov Such studies underscore the reliability of DFT in predicting the structural features of pyridine derivatives.

Table 1: Representative Calculated Quantum Chemical Parameters for a Pyridine Dicarboxylic Acid Analogue (2,3-Pyridinedicarboxylic acid) electrochemsci.org

| Parameter | Value |

| Energy of Highest Occupied Molecular Orbital (EHOMO) | -7.21 eV |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -2.23 eV |

| Energy Gap (ΔE) | 4.98 eV |

| Ionization Potential (I) | 7.21 eV |

| Electron Affinity (A) | 2.23 eV |

| Electronegativity (χ) | 4.72 |

| Global Hardness (η) | 2.49 |

| Global Softness (σ) | 0.40 |

| Electrophilicity Index (ω) | 4.48 |

Note: This data is for 2,3-Pyridinedicarboxylic acid and serves as an illustrative example of the types of parameters obtained from DFT calculations for this class of compounds. electrochemsci.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.

In studies of related pyridine derivatives, MEP analysis has been used to identify the regions most susceptible to chemical reactions. ekb.eg For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential (nucleophilic center) due to the lone pair of electrons. Conversely, the regions around the hydrogen atoms of the pyridine ring and the carbonyl carbons of the ester groups would exhibit positive electrostatic potential (electrophilic centers). This information is critical for understanding how the molecule interacts with other chemical species. A review of pyridine derivatives highlighted that analyzing electrostatic potential maps is a key step in understanding their structure-activity relationships. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation.

Prediction of Reactivity and Regioselectivity

Computational chemistry allows for the prediction of a molecule's reactivity and the regioselectivity of its reactions. DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in this regard. nih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. electrochemsci.org For this compound, the ester groups are electron-withdrawing, which would influence the electron density distribution in the pyridine ring and thus its reactivity. Quantum chemical calculations on pyridine derivatives have shown that parameters like total negative charge, HOMO and LUMO energies, and dipole moment can be correlated with their chemical behavior. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Computational approaches are central to modern QSAR studies.

For pyridine derivatives, QSAR models have been developed to predict various biological activities, including anticancer and corrosion inhibition properties. mdpi.comnih.gov These models often use descriptors derived from computational chemistry, such as electronic, steric, and hydrophobic parameters. A QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists revealed a significant correlation between their activity and global topological charge indices, as well as the hydrophobicity of certain substituents. nih.gov Although a specific QSAR study for this compound is not found, the methodologies applied to other pyridine compounds could be adapted to understand how structural modifications of this molecule might affect its potential biological activities. A review on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that the presence and position of specific functional groups significantly influence their biological effects. mdpi.com

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

While there are no specific molecular docking studies published for this compound, numerous studies have been conducted on other pyridine derivatives. For example, molecular docking has been used to study the interaction of pyridine derivatives with targets like the epidermal growth factor receptor (EGFR) and to investigate their potential as anticancer agents. In a study on coumarin-based compounds, molecular docking was used to evaluate their interaction with proteins involved in the development of COVID-19. nih.gov Such studies typically involve identifying the binding site of the target protein and then using a scoring function to rank the different possible binding poses of the ligand. The results provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. These computational approaches could be readily applied to this compound to explore its potential interactions with various biological targets.

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies

The development of efficient and selective methods for the synthesis of Dimethyl 3,4-pyridinedicarboxylate and its derivatives is a key area of ongoing research. While classical methods often involve multi-step procedures with harsh conditions, modern approaches are geared towards improving yield, reducing waste, and increasing molecular complexity in a single step.

One promising avenue is the use of multi-component reactions (MCRs) . A protocol for the synthesis of structurally diverse 3,4-dihydropyridin-2(1H)-ones has been developed using a four-component reaction involving arylamines, dimethyl acetylenedicarboxylate (B1228247), aromatic aldehydes, and cyclic 1,3-diketones. nih.gov The key to this methodology is the in-situ formation of an enamino ester from the reaction of the arylamine and dimethyl acetylenedicarboxylate, which then undergoes a Michael addition to an arylidine cyclic 1,3-diketone. nih.gov This approach allows for the rapid construction of complex pyridone structures from simple starting materials.

Furthermore, the development of catalytic systems for the synthesis of pyridine (B92270) derivatives is a significant trend. While not specific to the dimethyl ester, a patent describes a two-stage process for preparing 2,6-pyridinedicarboxylic acid, a related compound, through the oxidation of 2,6-dimethyl-pyridine using a hexavalent chromium salt in sulfuric acid. google.com The adaptation of such catalytic oxidation processes to produce 3,4-pyridinedicarboxylic acid, the direct precursor to the dimethyl ester, could provide a more efficient synthetic route.

Novel Reactivity Pathways

Exploring the unique reactivity of this compound is crucial for expanding its synthetic utility. The electron-withdrawing nature of the two ester groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack and enabling a variety of chemical transformations.

One area of interest is the partial reduction of the pyridine ring. The reductive alkylation of 3,4-disubstituted pyridines using dissolving metal conditions, such as sodium in ammonia (B1221849), has been shown to produce highly functionalized dihydropyridine (B1217469) templates in good yields. researchgate.net This method provides a pathway to novel heterocyclic structures that can serve as scaffolds for further chemical modification. The selective electroreductive synthesis of dihydro- and tetrahydropyridine (B1245486) dicarboxylic acid derivatives has also been demonstrated, with the substitution pattern on the pyridine ring directing the regioselectivity of the hydrogenation. researchgate.net

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, are powerful tools for investigating molecular structure, electronic properties, and reaction mechanisms.

While specific DFT studies on this compound are not extensively reported, research on related pyridine dicarboxylic acid derivatives provides valuable insights. For instance, DFT calculations have been employed to study the structural and electronic properties of various dihydropyridine derivatives, correlating these properties with their observed chemical behavior and potential biological activity. nih.gov Such computational studies can guide the design of new experiments and the development of novel applications for this compound and its derivatives.

Exploration of New Biological and Material Science Applications

The inherent structural features of this compound make it an attractive scaffold for the development of new materials and biologically active compounds.

In the realm of material science , the parent compound, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid), is a key building block for the synthesis of metal-organic frameworks (MOFs) . tcichemicals.com These porous materials have potential applications in gas storage, separation, and catalysis. The ability to form coordination polymers with various metal ions highlights the potential of the 3,4-pyridinedicarboxylate ligand in creating novel functional materials. tcichemicals.com Furthermore, pyridine dicarboxylic acids are being explored as monomers for the production of sustainable polyesters . wur.nl These bio-based polymers offer an alternative to traditional petroleum-based plastics and can exhibit enhanced properties suitable for packaging and other applications. wur.nl

The pyridine nucleus is a common motif in many biologically active compounds . While direct biological applications of this compound are not widely documented, its derivatives are of significant interest. For example, the synthesis of 3,4-dihydro-2(1H)-pyridones from precursors derived from dimethyl acetylenedicarboxylate has been explored for the development of new therapeutic agents. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. unibo.itrsc.orgmdpi.comrsc.org The focus is on developing processes that are more environmentally friendly, using renewable resources, and minimizing waste.

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 3,4-pyridinedicarboxylate, and how can reaction conditions be systematically optimized?

The synthesis of this compound derivatives often employs coupling reactions using organopalladium catalysts and copper(I) iodide, as demonstrated in the synthesis of analogous pyridinedicarboxylates. Key parameters include catalyst loading (e.g., 5-10 mol% Pd), temperature (80-100°C), and solvent choice (e.g., DMF or THF). Optimization can be achieved through factorial design experiments to evaluate interactions between variables like reaction time, temperature, and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

- 1H NMR : Used to confirm ester methyl groups (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).

- IR Spectroscopy : Identifies ester carbonyl stretches (~1720 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with computational predictions (e.g., ACD/Labs Percepta) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can purity and stability of this compound be assessed during storage?

Purity is typically monitored via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccators) identify degradation pathways. Accelerated stability testing (40°C/75% RH) over 4–6 weeks provides predictive data .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 3- and 4-positions. Computational studies (DFT calculations) can model transition states and regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots further elucidates electronic influences .

Q. How can computational tools streamline the design of derivatives for specific applications (e.g., catalysis or photochemistry)?

- Virtual Screening : Tools like ChemSpider or PubChem predict solubility, logP, and electronic properties.

- Reaction Pathway Simulations : Quantum chemical software (Gaussian, ORCA) models reaction energetics and intermediates.

- Machine Learning : Trained on existing pyridinedicarboxylate datasets, algorithms predict synthetic feasibility and bioactivity .

Q. What strategies resolve contradictions in spectroscopic or synthetic data for this compound derivatives?

- Comparative Analysis : Cross-check NMR/IR data with structurally similar compounds (e.g., diethyl analogs in ).

- Isolation of Byproducts : Chromatographic separation (e.g., flash chromatography) identifies impurities contributing to spectral noise.

- Collaborative Validation : Share data with open-access platforms (e.g., ECHA, PubChem) for peer verification .

Q. How do steric and electronic effects influence the regioselectivity of functionalization in this compound?

Steric hindrance at the 3- and 4-positions directs electrophiles to the less hindered 5-position. Electronic effects are probed via substituent variation (e.g., nitro or methoxy groups) and analyzed using Hammett σ constants. Single-crystal XRD of derivatives provides empirical evidence of steric interactions .

Q. What methodologies enable the integration of this compound into supramolecular or coordination complexes?

Q. How can interdisciplinary approaches (e.g., chemical engineering or materials science) expand the utility of this compound?

- Membrane Technology : Incorporate into polymer matrices for gas separation (e.g., CO2/N2 selectivity testing).

- Catalyst Design : Immobilize on mesoporous silica for heterogeneous catalysis (assessed via BET surface area and TEM).

- Hybrid Materials : Combine with nanomaterials (e.g., graphene oxide) for enhanced electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.